molecular formula C19H16F3NO2 B2354696 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1022860-49-6

5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2354696
CAS No.: 1022860-49-6
M. Wt: 347.337
InChI Key: DEBQXYKYKLYOKB-UHFFFAOYSA-N
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Description

5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethoxyphenyl group, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using phenyl halides and aluminum chloride as a catalyst.

    Attachment of the trifluoromethoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced using trifluoromethoxybenzene and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the cyclohexenone moiety to a cyclohexanol derivative.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-((4-methoxyphenyl)amino)cyclohex-2-EN-1-one
  • 5-Phenyl-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one
  • 5-Phenyl-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

Uniqueness

The presence of the trifluoromethoxy group in 5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one imparts unique electronic and steric properties, making it distinct from its analogs. This group enhances the compound’s stability and reactivity, making it particularly valuable in various applications.

Properties

IUPAC Name

5-phenyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2/c20-19(21,22)25-18-8-6-15(7-9-18)23-16-10-14(11-17(24)12-16)13-4-2-1-3-5-13/h1-9,12,14,23H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQXYKYKLYOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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